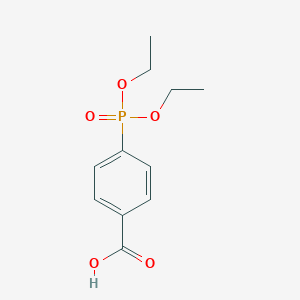

4-(Diethoxyphosphoryl)benzoic acid

Vue d'ensemble

Description

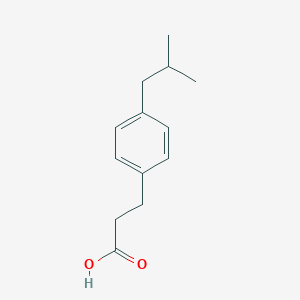

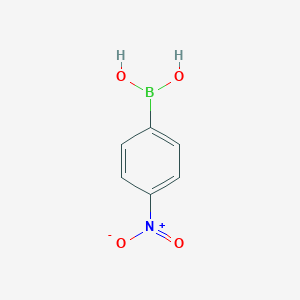

4-(Diethoxyphosphoryl)benzoic acid is a chemical compound with the molecular formula C11H15O5P . It has a molecular weight of 258.21 g/mol. It is a solid substance .

Physical And Chemical Properties Analysis

4-(Diethoxyphosphoryl)benzoic acid is a solid substance . Its molecular weight is 258.21 g/mol. Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthetic Chemistry and Catalysis

- Mitsunobu Reaction Enhancement : The use of benzoic acid derivatives, like 4-(Diphenylphosphino)benzoic acid, facilitates the Mitsunobu reaction, acting as a bifunctional reagent for reductant and pronucleophile roles. This allows for stereospecific inversion of secondary alcohols to esters, highlighting the potential utility of similar diethoxyphosphoryl compounds in synthetic pathways (Natsuko Muramoto et al., 2013).

- Preparation of α-Ketophosphonate Derivatives : The Passerini reaction utilizing α-ketophosphonates and benzoic acid derivatives leads to efficient synthesis of complex organic molecules. This showcases the versatility of diethoxyphosphoryl benzoates in constructing diverse molecular architectures (J. Azizian et al., 2011).

Molecular Recognition and Biosensing

- Development of Broad-specificity Immunoassays : Monoclonal antibodies against diethoxyphosphoryl-related haptens have been developed for the detection of organophosphorus pesticides. This demonstrates the potential of diethoxyphosphoryl benzoic acid analogs in environmental monitoring and pesticide detection (Zhenlin Xu et al., 2010).

Material Science and Polymer Chemistry

- Polyaniline Doping : Benzoic acid derivatives have been used as dopants for polyaniline, affecting its electrical conductivity. This suggests that diethoxyphosphoryl benzoic acid could play a role in tuning the properties of conducting polymers for electronic applications (C. A. Amarnath et al., 2005).

Propriétés

IUPAC Name |

4-diethoxyphosphorylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O5P/c1-3-15-17(14,16-4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRFVLZYAYSKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378642 | |

| Record name | 4-(diethoxyphosphoryl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diethoxyphosphoryl)benzoic acid | |

CAS RN |

1527-34-0 | |

| Record name | 4-(diethoxyphosphoryl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)